molecular formula C15H28N2O2 B13243367 tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate

tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate

Cat. No.: B13243367
M. Wt: 268.39 g/mol
InChI Key: FFHRQIPXSNYAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is a high-purity chemical intermediate incorporating a sterically hindered tert-butyloxycarbonyl (Boc) carbamate group and a decahydroquinoline scaffold. This compound is designed for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Chemical Profile and Research Significance This compound belongs to the class of carbamate derivatives, which are of significant interest in modern drug discovery and medicinal chemistry . The carbamate group (-O-CO-NH-) is a key structural motif known for its excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond . This makes it a valuable isostere for amide bonds in the design of peptidomimetics, often leading to improved metabolic stability and bioavailability of lead compounds . The Boc protecting group is particularly valuable in organic synthesis for the protection of amines, and its presence in this molecule allows for further selective chemical modifications on the decahydroquinoline nitrogen atom. Core Research Applications The primary application of this compound is as a versatile building block in medicinal chemistry . Its structure, featuring a rigid, bicyclic decahydroquinoline scaffold, is useful for constructing conformationally constrained analogs of biologically active molecules. Researchers can utilize this intermediate in the synthesis of novel compounds for screening against various biological targets. The carbamate group itself can also play a direct role in drug-target interactions, contributing to a compound's pharmacological activity . Given these properties, it serves as a critical precursor in the research and development of new therapeutic agents. Handling and Safety Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. This product is for use by qualified research professionals only.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-(1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ylmethyl)carbamate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h11-13,16H,4-10H2,1-3H3,(H,17,18)

InChI Key

FFHRQIPXSNYAKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate typically involves the reaction of decahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry for the development of new pharmaceuticals. It aids in the design and synthesis of potential therapeutic agents .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction is crucial for its use in enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications Reference
This compound C₁₅H₂₆N₂O₂ Decahydroquinoline, Boc Reductive amination Drug intermediates
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate C₂₂H₂₅NO₃ Aromatic, hydroxyl, propynyloxy Nucleophilic substitution Crystallography studies
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate C₁₇H₂₁FN₂O₂S Thiazole, fluoro Suzuki-Miyaura coupling E3 ligase ligands
N-Boc-Hydroxylamine C₅H₁₁NO₃ Hydroxylamine, Boc Direct Boc protection Oxime synthesis

Biological Activity

tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H24N2O2C_{14}H_{24}N_{2}O_{2} with a molecular weight of 252.35 g/mol. It features a tert-butyl group attached to a carbamate linked to a decahydroquinoline moiety, which is significant for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities, particularly in antibacterial applications. The following sections detail the antibacterial properties and other relevant biological activities.

Antibacterial Activity

Research has shown that certain carbamate derivatives demonstrate significant antibacterial properties, particularly against Gram-positive bacteria. For example, studies on related compounds have reported:

  • Mechanism of Action : Antibacterial activity is often attributed to the disruption of bacterial cell membranes, leading to depolarization and subsequent cell death. This mechanism has been observed in compounds that share structural similarities with tert-butyl carbamates .
  • Efficacy Against Drug-resistant Strains : Compounds similar to tert-butyl carbamates have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics such as vancomycin and linezolid .
  • Selectivity : These compounds exhibit selectivity towards bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use .
Compound Target Bacteria Concentration (μg/mL) Activity
Compound AMRSA0.78 - 3.125Strong bactericidal
Compound BVRE0.78 - 3.125Strong bactericidal
tert-Butyl N-[(decahydroquinolin-4-yl)methyl]TBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.